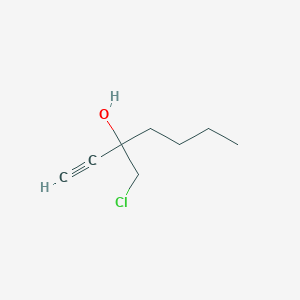

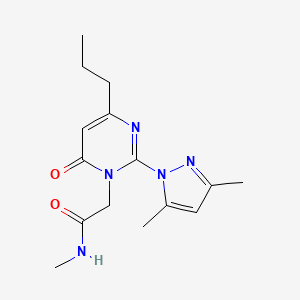

![molecular formula C12H21NO3 B2700907 Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate CAS No. 936850-12-3](/img/structure/B2700907.png)

Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate

Vue d'ensemble

Applications De Recherche Scientifique

Synthesis and Derivatization

Several studies have developed efficient synthetic routes for compounds structurally related to "Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate." For instance, Meyers et al. (2009) describe scaleable synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its utility for further selective derivatization M. J. Meyers, I. Muizebelt, J. van Wiltenburg, David L. Brown, A. Thorarensen, 2009. This approach provides access to chemical spaces complementary to piperidine ring systems, underscoring the potential for creating diverse molecular architectures.

Reactivity and Applications

The reactivity of similar compounds has been explored to generate a variety of functionalized products. For example, Moskalenko and Boev (2012) reported on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products. This demonstrates the compound's potential as a precursor for synthesizing biologically active heterocyclic compounds A. I. Moskalenko, V. Boev, 2012.

Building Blocks for Drug Discovery

Compounds within this chemical family serve as valuable building blocks in drug discovery. For instance, Guerot et al. (2011) detailed the synthesis of novel angular azaspiro[3.3]heptanes, demonstrating their utility in preparing functionalized derivatives for potential therapeutic applications Carine M. Guerot, Boris H. Tchitchanov, H. Knust, E. Carreira, 2011. These methodologies enable the creation of a library of building blocks for high-throughput screening and lead optimization.

Novel Amino Acids and Derivatives

Radchenko, Grygorenko, and Komarov (2010) synthesized 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and related compounds, adding to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design D. Radchenko, O. Grygorenko, I. Komarov, 2010. Such compounds offer novel scaffolds for the development of peptidomimetics and other biologically active molecules.

Propriétés

IUPAC Name |

tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-10(2,3)16-9(14)13-6-12(7-13)11(4,5)8-15-12/h6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROYAGCOSGRUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC12CN(C2)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2700833.png)

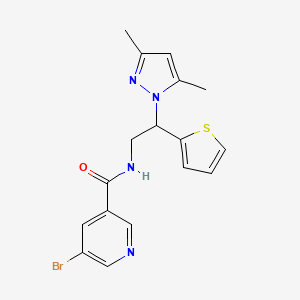

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2700834.png)

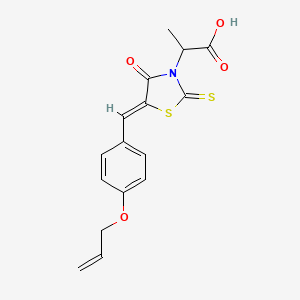

![1-({3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2700837.png)

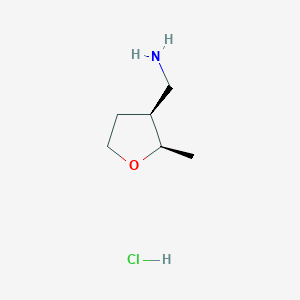

![3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole](/img/structure/B2700838.png)

![4-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2700839.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2700842.png)

![tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate](/img/structure/B2700844.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2700847.png)